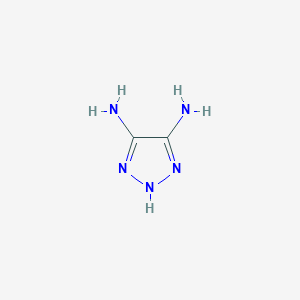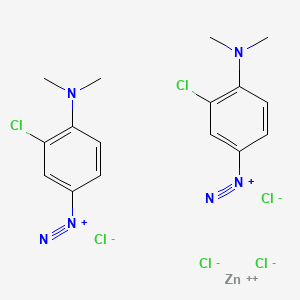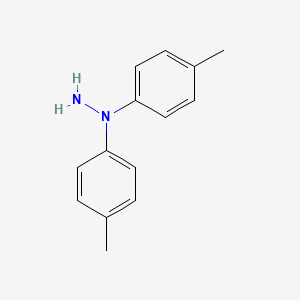![molecular formula C35H28N6O13S4 B13782031 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis- CAS No. 25738-24-3](/img/structure/B13782031.png)
1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups and azo linkages, making it a valuable molecule in dye chemistry and other industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis- typically involves multiple steps, starting with the diazotization of 7-aminonaphthalene-1,3-disulfonic acid. This intermediate is then coupled with 2-amino-4-methylanisole to form the azo compound. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces aromatic amines .
Aplicaciones Científicas De Investigación
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics
Mecanismo De Acción
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis- involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and binding properties. The pathways involved include electron transfer and hydrogen bonding, which play crucial roles in its chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methyl-4,1-phenylene)azo]]bis-
- Tetrasodium 7,7’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,3-disulphonate)
Uniqueness
Compared to similar compounds, 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis- stands out due to its specific substitution pattern and the presence of both sulfonic acid and azo groups. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in dye chemistry and industrial applications .
Propiedades
| 25738-24-3 | |
Fórmula molecular |
C35H28N6O13S4 |
Peso molecular |
868.9 g/mol |
Nombre IUPAC |
3-[[4-[[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C35H28N6O13S4/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
Clave InChI |
XFUDRSZJCBDNPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)



![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)


![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)

